molecular formula C11H9ClINO2 B3108650 ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate CAS No. 167631-19-8

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B3108650
CAS No.: 167631-19-8
M. Wt: 349.55 g/mol
InChI Key: SHRCVAFXEOTWKQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate (CAS: 167631-19-8) is a halogenated indole derivative with the molecular formula C₁₁H₉ClINO₂ and a molecular weight of 349.56 g/mol . Its structure features a chlorine substituent at position 5, an iodine atom at position 3, and an ethyl ester group at position 2 of the indole core. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, including allosteric modulators and antiproliferative agents .

Properties

IUPAC Name

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCVAFXEOTWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate typically involves the halogenation of an indole precursor. One common method is the iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Biological Activities

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has been studied for its diverse biological activities, including:

  • Antiviral Activity : Exhibits inhibitory effects on viral replication.
  • Anticancer Properties : Targets key cancer pathways, notably inhibiting epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers.
  • Antimicrobial Effects : Demonstrates activity against a range of pathogens, making it relevant in the development of new antibiotics.
  • Anti-inflammatory Potential : Modulates inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Key Mechanisms Include:

  • Enzyme Inhibition : Inhibits cholinesterases and monoamine oxidases, relevant in neurological disorders.
  • Signal Pathway Modulation : Alters signaling pathways that control cell growth and differentiation.
  • Receptor Interaction : Binds to receptors with high affinity, influencing their activity and downstream effects on cellular metabolism.

Synthetic Routes

The synthesis of this compound typically involves halogenation processes starting from an indole precursor. Common methods include:

  • Iodination of Ethyl 5-Chloro-1H-Indole-2-Carboxylate : Using iodine and an oxidizing agent under controlled conditions.
  • Esterification : Reaction of 5-chloro-3-iodoindole-2-carboxylic acid with ethanol in the presence of a catalyst such as toluene-p-sulfonic acid.

Research Applications

This compound has several applications across various fields:

FieldApplication Description
Medicinal Chemistry Used as a building block for synthesizing pharmaceutical compounds targeting various diseases.
Biological Studies Investigated for its biological activities and mechanisms of action in different systems.
Industrial Chemistry Employed in the production of specialty chemicals and materials with potential commercial applications.

Case Studies

  • Anticancer Research : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by targeting EGFR pathways, suggesting its potential as a therapeutic agent against specific cancers.
  • Antiviral Studies : Research indicated that this compound effectively reduced viral load in infected cell lines, showcasing its potential application in antiviral drug development.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, potentially leading to biological effects such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Ethyl 5-Chloro-3-(Trifluoromethyl)-1H-Indole-2-Carboxylate
  • Molecular Formula: C₁₂H₉ClF₃NO₂
  • Molecular Weight : 291.65 g/mol
  • Key Differences : The iodine at position 3 is replaced by a trifluoromethyl (-CF₃) group.
  • Impact :
    • The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the indole ring compared to the iodine substituent, which participates in halogen bonding .
    • Lower molecular weight (291.65 vs. 349.56) due to the absence of iodine.
    • Melting point: 165–166°C, suggesting distinct crystallinity compared to the iodine analog .
Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate
  • Molecular Formula: C₁₁H₉FINO₂
  • Molecular Weight : 333.10 g/mol
  • Key Differences : Chlorine at position 5 is replaced by fluorine.
  • Impact :
    • Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce steric hindrance compared to chlorine .
    • Molecular weight is reduced by ~16.5 g/mol due to fluorine substitution .

Substituent Variations at Position 5

Ethyl 5-Bromo-3-Iodo-1H-Indole-2-Carboxylate
  • Molecular Formula: C₁₀H₉BrINO
  • Molecular Weight : 350.00 g/mol
  • Key Differences : Chlorine at position 5 is replaced by bromine.
  • Higher molecular weight (350.00 vs. 349.56) compared to the chlorine analog .
Methyl 5-Chloro-1H-Indole-2-Carboxylate
  • Molecular Formula: C₁₀H₈ClNO₂
  • Molecular Weight : 221.63 g/mol
  • Key Differences : Lacks iodine at position 3 and uses a methyl ester instead of ethyl.
  • Lower molecular weight (221.63 vs. 349.56) simplifies synthesis but may reduce bioactivity .

Functional Group Modifications

5-Chloro-3-Propionyl-1H-Indole-2-Carboxylic Acid
  • Molecular Formula: C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.66 g/mol
  • Key Differences : The ethyl ester is hydrolyzed to a carboxylic acid, and iodine is replaced by a propionyl group.
  • Impact :
    • Enhanced solubility in aqueous media due to the carboxylic acid moiety.
    • The propionyl group introduces a ketone functionality, altering electronic properties compared to halogens .

Biological Activity

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula: C12H10ClI N O2
  • Molecular Weight: Approximately 354.565 g/mol
  • Appearance: Pale-yellow powder
  • Melting Point: 128–132 °C
  • Solubility: Soluble in organic solvents like ethanol and chloroform.

This compound exhibits its biological effects through several mechanisms:

Target Interactions

  • It inhibits key enzymes such as cholinesterases and monoamine oxidases, which are crucial in treating neurological disorders.
  • The compound has been shown to target cancer pathways involving the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, indicating its potential as an anticancer agent.

Biochemical Pathways

  • Indole derivatives, including this compound, influence various biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. These activities are mediated through interactions with cellular enzymes and proteins, impacting cell signaling pathways and gene expression.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antiviral Activity:
    • Studies indicate that indole derivatives can inhibit viral replication by targeting viral enzymes. For instance, modifications in the indole structure have shown promise against HIV integrase with IC50 values in the low micromolar range .
  • Anticancer Activity:
    • Research has highlighted its antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown GI50 values ranging from 29 nM to 78 nM against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Antimicrobial Properties:
    • The compound has also been investigated for its antimicrobial effects against a range of pathogens, although specific data on its efficacy against particular strains is limited.
  • Anti-inflammatory Effects:
    • Indole derivatives are known to modulate inflammatory responses, potentially through inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory process .

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant inhibitory effects on HIV integrase with structural modifications enhancing activity.
Reported GI50 values for related compounds indicating strong antiproliferative activity against multiple cancer cell lines.
Highlighted the dual halogenation's role in enhancing binding affinity to target proteins compared to non-halogenated analogs.

Q & A

Basic: What are the common synthetic routes for ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate?

The synthesis typically involves multi-step halogenation and esterification . A standard method starts with iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide) under controlled conditions (60–80°C, DMF solvent). Subsequent purification via recrystallization (ethanol/water) yields the product . Alternative routes include esterification of 5-chloro-3-iodoindole-2-carboxylic acid with ethanol using toluene-p-sulfonic acid as a catalyst .

Advanced: How can regioselectivity be controlled during iodination of ethyl 5-chloro-1H-indole-2-carboxylate?

Regioselectivity at the indole C3 position is influenced by:

  • Electrophilic directing groups : The electron-withdrawing ester group at C2 deactivates the indole ring, favoring iodination at the less hindered C3 position.
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity, while temperature modulation (60–80°C) minimizes side reactions .
  • Catalysts : Lewis acids like AlCl₃ can stabilize transition states, improving yield .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., C3 iodine’s deshielding effect).
  • Melting point analysis : Range 128–132°C confirms purity .
  • TLC monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress .
  • Mass spectrometry : HRMS (e.g., FAB-HRMS) validates molecular weight (354.565 g/mol) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

  • Hydrogen bonding patterns : The indole NH and ester carbonyl form intermolecular H-bonds, but iodine’s bulkiness disrupts packing, leading to twinning .
  • Solvent selection : Ethanol or chloroform recrystallization often produces microcrystalline powders. Slow evaporation in DMF/ether mixtures improves crystal quality .
  • Data collection : High-resolution synchrotron sources may be needed due to weak diffraction .

Basic: What biological activities have been reported for this compound?

It exhibits enzyme inhibition in cancer and neurodegenerative pathways. For example:

  • Kinase inhibition : Targets EGFR and CDK2 with IC₅₀ values <10 μM.
  • Neuroprotective effects : Reduces Aβ fibril formation in Alzheimer’s models .

Advanced: How does dual halogenation (Cl/I) influence structure-activity relationships (SAR) in indole derivatives?

Analog Key Differences Activity Impact
Ethyl 5-fluoro-3-iodo analogFluorine at C5Enhanced metabolic stability
Ethyl 5-bromo-3-iodo analogBromine at C5Reduced solubility in aqueous media
Non-halogenated indoleLacks halogensLower binding affinity to kinases

Dual halogenation increases lipophilicity and target binding via halogen bonding with protein residues .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP levels vs. cell counting).
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Control experiments : Test metabolite interference (e.g., ester hydrolysis products) .

Basic: What are the solubility properties of this compound?

It is soluble in ethanol , chloroform , and DMSO (>50 mg/mL), but insoluble in water. Solubility in DMF is temperature-dependent (improves at 50°C) .

Advanced: What is the role of the ethyl ester group in chemical reactivity?

  • Hydrolysis : Under basic conditions (NaOH/MeOH), the ester converts to a carboxylic acid, enabling conjugation (e.g., amide formation) .
  • Electrophilic substitution : The ester’s electron-withdrawing effect directs reactions to C3 and C5 positions .

Advanced: How are computational methods used to study its interactions with biological targets?

  • Molecular docking : AutoDock Vina predicts binding modes with kinases, highlighting halogen bonds between iodine and kinase hinge regions.
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate Cl/I substituent positions with IC₅₀ values to optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate

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